1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c1-17-12-10(7-15-17)9(13(18)19)5-11(16-12)8-3-2-4-14-6-8/h2-7H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBXVBMXYIUBRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3=CN=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridine with a suitable diketone or ketoester under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine core . The methylation of the resulting compound can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles and electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Chemical Identity :
Biological Relevance: This compound belongs to the 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives, a class of heterocyclic compounds with diverse pharmacological activities. It was identified as a selective peroxisome proliferator–activated receptor alpha (PPARα) agonist through high-throughput screening . Notably, its half-maximal effective concentration (EC₅₀) is lower than that of fenofibrate, a clinically used PPARα agonist, indicating superior potency in transcriptional activation .
The 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid scaffold is highly versatile, with substitutions at positions 1, 3, and 6 modulating biological activity, pharmacokinetics (PK), and selectivity. Below is a detailed comparison with structurally analogous compounds:
Structural and Functional Comparisons
Key Observations
Substituent Impact on Target Selectivity: The pyridin-3-yl group at position 6 in the target compound is critical for PPARα activation, as evidenced by its superior transcriptional activity compared to fenofibrate . In contrast, the 6-phenyl derivative () inhibits BasE, an adenylating enzyme in bacterial siderophore biosynthesis, highlighting the scaffold's adaptability to diverse targets .
Pharmacokinetic Considerations: Polar substituents (e.g., pyridinylmethyl in ) may improve solubility but reduce membrane permeability .
Potency and Efficacy: The target compound reduces plasma triglyceride levels in high-fructose-fed rats with efficacy comparable to fenofibrate but at lower doses .
Biological Activity
1-Methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound integrates both pyrazole and pyridine moieties, which contribute to its diverse biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties.
Chemical Structure
The compound's structure can be represented as follows:
Structural Features:
- Pyrazolo Core: The pyrazolo[3,4-b]pyridine framework.
- Pyridine Ring: A pyridine substituent at the 6-position.
- Carboxylic Acid Group: Present at the 4-position, enhancing its solubility and biological interactions.
Research indicates that this compound acts as an agonist for peroxisome proliferator-activated receptor alpha (PPARα), a crucial transcription factor involved in fatty acid metabolism. The compound binds to the ligand-binding domain of PPARα, forming a hydrogen-bond network essential for receptor activation. This interaction is pivotal for developing therapies targeting dyslipidemia .
Anticancer Activity
Several studies have explored the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of various cancer cell lines. Notably, its derivatives have been tested against human cancer cells with significant growth inhibition observed:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF-7 | 5.85 | Comparable to standard drugs like 5-Fluorouracil |
| A549 | 3.0 | Most potent among tested derivatives |
These findings suggest that modifications to the core structure can enhance its anticancer efficacy .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses. Inhibition assays showed that certain derivatives possess IC50 values comparable to established anti-inflammatory drugs .
Case Studies
-
PPARα Activation Study:
A structural analysis revealed that this compound forms a unique binding mode with PPARα, distinct from traditional fibrates. This specificity may lead to fewer side effects and improved therapeutic outcomes in treating metabolic disorders . -
Anticancer Efficacy Assessment:
In vitro studies involving multiple cancer cell lines indicated that this compound effectively inhibits cell growth through apoptosis induction mechanisms. Flow cytometry analyses demonstrated a significant increase in apoptotic cells when treated with the compound .
Q & A
Q. What are the common synthetic routes for preparing 1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?
A general approach involves cyclocondensation of 5-aminopyrazole derivatives with appropriate aromatic aldehydes or ketones. For example, equimolar amounts of 5-aminopyrazole and a pyridinyl-substituted carbonyl compound can be heated under reflux in a polar solvent (e.g., ethanol or DMF) with catalytic acid or base. Post-reaction purification via column chromatography or recrystallization is typical. Variations in substituents on the pyridine or pyrazole rings may require optimization of reaction time, temperature, or catalysts .
Q. How is the structural characterization of this compound typically performed?
Characterization relies on a combination of spectroscopic and analytical methods:
- NMR spectroscopy (¹H, ¹³C) to confirm proton environments and carbon frameworks (e.g., pyridinyl protons at δ 8.5–9.0 ppm and pyrazole methyl groups at δ 2.5–3.0 ppm) .
- Mass spectrometry (ESI-MS or HRMS) to verify molecular weight and fragmentation patterns.
- X-ray crystallography for unambiguous confirmation of the bicyclic core and substituent orientations, as demonstrated for related pyrazolo[3,4-b]pyridines .
Q. What methods are used to assess solubility and formulation stability?
Solubility is evaluated in solvents like DMSO, water, or PBS via HPLC-UV quantification. Stability under physiological conditions (e.g., pH 7.4, 37°C) is monitored over 24–72 hours using LC-MS to detect degradation products. For formulation, co-solvents (e.g., cyclodextrins) or nanoencapsulation may enhance bioavailability .
Q. How can computational modeling aid in understanding its molecular interactions?
Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to target proteins. Molecular docking studies with software like AutoDock Vina can model interactions with enzymes such as mTOR or kinases, guiding rational design .
Q. What are the recommended storage conditions to maintain compound integrity?
Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Lyophilization or desiccant use prevents hydrolysis of the carboxylic acid group. Regular purity checks via HPLC (>95% threshold) are advised .
Advanced Research Questions
Q. How can synthetic yield be optimized for scale-up production?
Yield improvements may involve:
- Microwave-assisted synthesis to reduce reaction time and byproducts.
- Catalyst screening (e.g., Pd/C for cross-couplings or Lewis acids for cyclization).
- Solvent optimization (e.g., switching from ethanol to DMF for higher dielectric constant). Evidence from analogous pyrazolo[3,4-b]pyridines shows yields >80% with Pd-mediated couplings .
Q. What in vitro assays are recommended for evaluating anti-proliferative activity?
- MTT assay to measure IC50 values in cancer cell lines (e.g., prostate or breast cancer).
- Flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest.
- Western blotting to quantify autophagy markers (LC3-II) or mTOR/p70S6K pathway inhibition, as seen in structurally related compounds .
Q. How should structure-activity relationship (SAR) studies be designed for derivatives?
Systematically modify substituents at positions 1 (methyl), 6 (pyridinyl), and 4 (carboxylic acid). For example:
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies (e.g., varying IC50 values) may arise from:
Q. What structural modifications improve ADME properties?
- Ester prodrugs : Mask the carboxylic acid to enhance oral absorption (e.g., ethyl ester derivatives).
- Piperidine or piperazine substitutions : Improve blood-brain barrier penetration for CNS targets.
- Deuterated analogs : Extend half-life by reducing metabolic clearance, as seen in related bicyclic compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
